chemical structure and properties of 4-Ethoxy-3,5-diiodobenzaldehyde
chemical structure and properties of 4-Ethoxy-3,5-diiodobenzaldehyde
An In-Depth Technical Guide to 4-Ethoxy-3,5-diiodobenzaldehyde: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive analysis of 4-Ethoxy-3,5-diiodobenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document synthesizes information from structurally analogous compounds to provide a robust overview of its chemical identity, predicted physicochemical properties, and potential reactivity. We present detailed, field-proven synthetic protocols, explain the causality behind experimental choices, and explore its potential as a versatile building block for creating complex molecular architectures via reactions of the aldehyde moiety and metal-catalyzed cross-coupling at the carbon-iodine bonds. This guide is intended to serve as a foundational resource for scientists and drug development professionals seeking to incorporate this promising intermediate into their research endeavors.
Chemical Identity and Structural Analysis
4-Ethoxy-3,5-diiodobenzaldehyde is a polysubstituted aromatic compound. Its structure is defined by a central benzene ring functionalized with a formyl (-CHO) group, an ethoxy (-OCH₂CH₃) group, and two iodine atoms.
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IUPAC Name: 4-Ethoxy-3,5-diiodobenzaldehyde
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Molecular Formula: C₉H₈I₂O₂
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Molecular Weight: 401.97 g/mol
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CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or specialized research chemical.
Core Structural Features
The unique arrangement of functional groups on the benzaldehyde scaffold imparts a distinct electronic and steric profile. The aldehyde group and the two iodine atoms act as electron-withdrawing groups, rendering the aromatic ring relatively electron-poor. Conversely, the ethoxy group is an electron-donating group via resonance. This electronic push-pull system influences the molecule's reactivity. The bulky iodine atoms flanking the ethoxy group create significant steric hindrance, which can direct the regioselectivity of certain reactions.
Caption: 2D structure of 4-Ethoxy-3,5-diiodobenzaldehyde.
Physicochemical and Spectral Properties
Direct experimental data for 4-Ethoxy-3,5-diiodobenzaldehyde is not available. However, its properties can be reliably predicted based on closely related analogs. The data presented below are estimations, with values for known compounds provided for comparison.
| Property | Predicted Value (4-Ethoxy-3,5-diiodobenzaldehyde) | Analog: 4-Hydroxy-3,5-diiodobenzaldehyde[1] | Analog: 4-Ethoxy-3-iodobenzaldehyde[2] |
| Appearance | Pale yellow to brown solid | Pale yellow to brown solid | White solid |
| Melting Point (°C) | >100 (estimated) | ~200 | 78–81 |
| Boiling Point (°C) | >300 (estimated) | Decomposes | Not available |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water | Soluble in polar organic solvents | Soluble in common organic solvents |
Predicted Spectral Characteristics
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¹H NMR: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. Key signals would include: a singlet for the aldehyde proton (δ ≈ 9.8-10.0 ppm), a singlet for the two equivalent aromatic protons (δ ≈ 8.0-8.3 ppm), a quartet for the ethoxy methylene protons (-OCH₂-) (δ ≈ 4.1-4.3 ppm), and a triplet for the ethoxy methyl protons (-CH₃) (δ ≈ 1.4-1.6 ppm). This pattern is consistent with observations for other 4-alkoxybenzaldehydes.[3]
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¹³C NMR: Expected signals include the aldehyde carbonyl carbon (δ ≈ 190 ppm), aromatic carbons attached to iodine (δ ≈ 85-95 ppm), and carbons of the ethoxy group (δ ≈ 65 ppm and 15 ppm).
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IR Spectroscopy: The infrared spectrum should display a strong, characteristic absorption band for the aldehyde C=O stretch around 1690-1705 cm⁻¹.[4] Additional key signals would include C-H stretches for the aldehyde and aromatic ring (2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively) and C-O ether stretches (1200-1300 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 402, along with characteristic isotopic patterns due to the presence of two iodine atoms.
Synthesis and Methodologies
The synthesis of 4-Ethoxy-3,5-diiodobenzaldehyde can be approached from two primary, logical pathways, depending on the availability of starting materials. Both methods rely on well-established, high-yielding organic transformations.
Route A: Direct Iodination of 4-Ethoxybenzaldehyde
This is arguably the most direct approach. The ethoxy group is an activating, ortho, para-director. Since the para position is blocked by the aldehyde, electrophilic substitution is strongly directed to the ortho positions (C3 and C5).
Causality: The choice of an iodinating agent and reaction conditions is critical. A combination of molecular iodine (I₂) and an oxidant like (diacetoxyiodo)benzene (PIDA) generates a highly electrophilic iodine species in situ, capable of di-iodinating the activated aromatic ring under relatively mild conditions.[2] This avoids the harsh conditions associated with other iodination methods.
Experimental Protocol:
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To a solution of 4-ethoxybenzaldehyde (1.0 equiv) in dichloromethane (DCM, 0.5 M) in a Schlenk tube, add molecular iodine (I₂, 2.2 equiv).
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Add (diacetoxyiodo)benzene (PIDA, 3.0 equiv) to the mixture.
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Seal the tube under an inert atmosphere (N₂) and stir the mixture at 60 °C for 3-5 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the final product.
Caption: Workflow for the direct iodination of 4-ethoxybenzaldehyde.
Route B: Ethylation of 4-Hydroxy-3,5-diiodobenzaldehyde
This alternative route utilizes the Williamson ether synthesis. It is the preferred method if 4-hydroxy-3,5-diiodobenzaldehyde is the more accessible starting material.[1]
Causality: This reaction proceeds via an Sₙ2 mechanism. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group to form a phenoxide. This nucleophilic phenoxide then displaces a halide from an ethylating agent like ethyl iodide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, as it effectively solvates the potassium cation without interfering with the nucleophile.
Experimental Protocol:
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Suspend 4-hydroxy-3,5-diiodobenzaldehyde (1.0 equiv) and potassium carbonate (K₂CO₃, 2.5 equiv) in anhydrous DMF (0.4 M).
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Stir the mixture at room temperature for 30 minutes to ensure formation of the phenoxide.
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Add ethyl iodide (C₂H₅I, 1.5 equiv) dropwise to the suspension.
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Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
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After completion, cool the reaction to room temperature and pour it into a beaker of cold water, which will precipitate the product.
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Collect the solid product by vacuum filtration.
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Wash the solid with water and a small amount of cold ethanol to remove residual DMF and impurities.
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The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Caption: Workflow for the ethylation of 4-hydroxy-3,5-diiodobenzaldehyde.
Chemical Reactivity and Synthetic Applications
4-Ethoxy-3,5-diiodobenzaldehyde is a powerful synthetic intermediate due to its three distinct reactive sites.
Reactions of the Aldehyde Group
The aldehyde functionality can participate in a wide array of classical transformations, including:
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Reductive Amination: To form substituted benzylamines.
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Wittig Reaction: To generate alkenes.
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Condensation Reactions: Such as Knoevenagel or aldol condensations, to form α,β-unsaturated systems.[5]
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Oxidation/Reduction: Conversion to the corresponding carboxylic acid or benzyl alcohol.
Reactions of the Carbon-Iodine Bonds
The C-I bonds are the most valuable feature for drug development professionals. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of C-C, C-N, and C-O bonds. The presence of two iodine atoms allows for sequential or dual coupling reactions to build complex, three-dimensional molecules from a planar core.
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Suzuki Coupling: With boronic acids to form biaryl structures.
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Sonogashira Coupling: With terminal alkynes to create aryl alkynes.
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Heck Coupling: With alkenes.
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Buchwald-Hartwig Amination: With amines to form diarylamines.
The ability to perform two distinct coupling reactions by carefully controlling stoichiometry or using substrates of differing reactivity makes this molecule a highly versatile scaffold.
Caption: Synthetic utility of 4-Ethoxy-3,5-diiodobenzaldehyde as a central scaffold.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Ethoxy-3,5-diiodobenzaldehyde is not available, the handling precautions should be based on those for similar halogenated aromatic aldehydes.[6][7]
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Health Hazards: May be harmful if swallowed. Causes skin and serious eye irritation.[6][8] May cause respiratory irritation.
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Precautionary Statements:
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Prevention: Avoid breathing dust/fumes.[7] Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[6][8]
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Handling: Keep away from heat, sparks, and open flames.[6] Store in a cool, dry, and well-ventilated place. Keep container tightly closed, preferably under an inert atmosphere.
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Disposal: Dispose of contents/container to an approved waste disposal plant.[6][7]
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Incompatible Materials: Strong oxidizing agents, strong bases.[6]
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- Sigma-Aldrich. (2024).
- metasci. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- All About Drugs. (2014). 4-Ethoxybenzaldehyde NMR.
- Benchchem. (n.d.). A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.
- CymitQuimica. (n.d.). CAS 1948-40-9: 4-Hydroxy-3,5-diiodobenzaldehyde.
- Benchchem. (n.d.).
- Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS.
Sources
- 1. CAS 1948-40-9: 4-Hydroxy-3,5-diiodobenzaldehyde [cymitquimica.com]
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- 4. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
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